3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride
Overview
Description
3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride is a chemical compound with the molecular formula C12H16ClNO and a molecular weight of 225.72 g/mol . It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom. This compound is often used in research and development due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride typically involves the reaction of isobenzofuran with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but it is generally produced in research laboratories for specific applications.
Chemical Reactions Analysis
Types of Reactions
3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various fine chemicals and complex compounds.
Medicine: It serves as a precursor in the development of pharmaceutical compounds and drug discovery.
Industry: The compound is used in the synthesis of specialty chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride can be compared with other spiro compounds, such as spiro[cyclohexane-1,4’-piperidine] and spiro[benzofuran-1,4’-piperidine]. These compounds share similar structural features but differ in their chemical properties and applications. The unique structure of 3H-spiro[isobenzofuran-1,4’-piperidine] hydrochloride makes it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
spiro[1H-2-benzofuran-3,4'-piperidine];hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQFBDOOIIHNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626389 | |
Record name | 3H-Spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37663-44-8 | |
Record name | 3H-Spiro[2-benzofuran-1,4'-piperidine]--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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